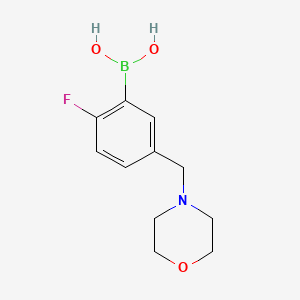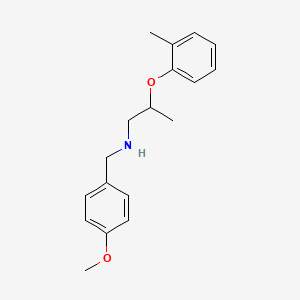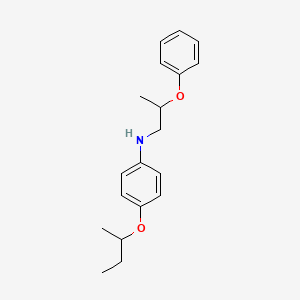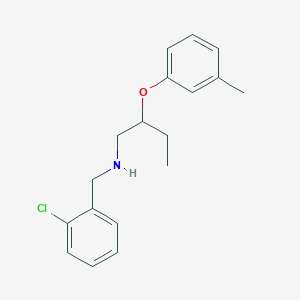
(2-Fluoro-5-(morpholinomethyl)phenyl)boronic acid
説明
“(2-Fluoro-5-(morpholinomethyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms in a boronic group. They are known for their diverse range of applications, from being used as building blocks and synthetic intermediates in organic chemistry to having potential therapeutic uses .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in recent years. One of the most common methods for synthesizing boronic acids is through the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular formula of “(2-Fluoro-5-(morpholinomethyl)phenyl)boronic acid” is C11H15BFNO3 . It has an average mass of 239.051 Da and a monoisotopic mass of 239.112900 Da .Chemical Reactions Analysis
Boronic acids, including “(2-Fluoro-5-(morpholinomethyl)phenyl)boronic acid”, are known to participate in various chemical reactions. One of the most notable reactions is the Suzuki-Miyaura cross-coupling reaction, which is widely used in carbon-carbon bond-forming reactions . In addition, boronic acids can also participate in rhodium-catalyzed arylation and enantioselective addition reactions .科学的研究の応用
Drug Design and Delivery
Boronic acids, including derivatives like “(2-Fluoro-5-(morpholinomethyl)phenyl)boronic acid”, are considered for the design of new drugs and drug delivery devices. They are particularly useful as boron-carriers in neutron capture therapy, a type of cancer treatment .
Sensing Applications
These compounds interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications. This can include homogeneous assays or heterogeneous detection methods .
Suzuki-Miyaura Cross-Coupling
Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions. This broad application arises from the mild reaction conditions, functional group tolerance, and the environmentally benign nature of organoboron reagents .
Molecular Switches
They can be reactants in the synthesis of molecular switches, such as 9,10-diarylanthracenes, which have potential applications in organic electronics .
Polymer Electrolytes
Phenylboronic catechol esters, which can be derived from boronic acids, show promise as anion receptors for polymer electrolytes .
Synthesis of Allylic Alcohols
These compounds can be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation, which is important in organic synthesis .
将来の方向性
The future directions of research on boronic acids, including “(2-Fluoro-5-(morpholinomethyl)phenyl)boronic acid”, are promising. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids could be used to develop new promising drugs in the future .
特性
IUPAC Name |
[2-fluoro-5-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-11-2-1-9(7-10(11)12(15)16)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAANUHQAUPDWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CN2CCOCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197432 | |
| Record name | Boronic acid, B-[2-fluoro-5-(4-morpholinylmethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-(morpholinomethyl)phenyl)boronic acid | |
CAS RN |
1334399-67-5 | |
| Record name | Boronic acid, B-[2-fluoro-5-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334399-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-fluoro-5-(4-morpholinylmethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389226.png)


![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-ethoxyethoxy)aniline](/img/structure/B1389231.png)
![N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline](/img/structure/B1389232.png)
![3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline](/img/structure/B1389233.png)


![4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389238.png)
![N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline](/img/structure/B1389239.png)
![N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1389242.png)
![N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389244.png)
